Indolelactic acid-d5

Description

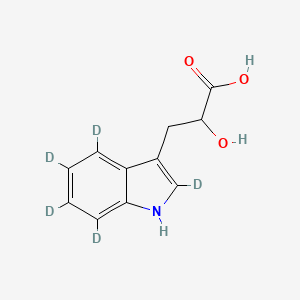

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H11NO3 |

|---|---|

Molecular Weight |

210.24 g/mol |

IUPAC Name |

2-hydroxy-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid |

InChI |

InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/i1D,2D,3D,4D,6D |

InChI Key |

XGILAAMKEQUXLS-SNOLXCFTSA-N |

Isomeric SMILES |

[2H]C1=C(C(=C2C(=C1[2H])C(=C(N2)[2H])CC(C(=O)O)O)[2H])[2H] |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)CC(C(=O)O)O |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of Indolelactic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of a robust method for the synthesis of Indolelactic Acid-d5 (ILA-d5), a deuterated isotopologue of the tryptophan metabolite, Indolelactic Acid. The incorporation of deuterium (B1214612) atoms at specific positions on the indole (B1671886) ring (positions 2, 4, 5, 6, and 7) makes ILA-d5 an invaluable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantification.

This document outlines a detailed experimental protocol adapted from established methods for the deuteration of indole derivatives.[1][2][3] It also includes a summary of the key chemical properties of the target compound and a visual representation of the synthetic pathway.

Chemical Properties and Data

A summary of the essential chemical data for DL-Indole-3-lactic Acid-d5 is presented in the table below for easy reference.

| Property | Value |

| Compound Name | DL-Indole-3-lactic Acid-d5 |

| Synonyms | Indole-3-lactic Acid-d5, 2-Hydroxy-3-(1H-indol-3-yl-2,4,5,6,7-d5)propanoic acid |

| CAS Number | 2470130-19-7[4] |

| Molecular Formula | C₁₁H₆D₅NO₃[4] |

| Molecular Weight | 210.24 g/mol [4] |

| Deuterated Positions | 2, 4, 5, 6, 7 |

| Storage Temperature | -20°C[4] |

Synthetic Pathway

The synthesis of this compound can be achieved through a direct acid-catalyzed hydrogen-deuterium (H-D) exchange reaction on the indole ring of unlabeled Indolelactic Acid. This method is efficient for introducing deuterium atoms at the C2, C4, C5, C6, and C7 positions.

Caption: Synthetic scheme for the deuteration of Indolelactic Acid.

Experimental Protocol

The following protocol is adapted from a general and practical method for the deuteration of 3-substituted indoles via acid-catalyzed H-D exchange.[1][2][3]

Materials and Reagents:

-

DL-Indole-3-lactic acid

-

Deuterium sulfate (B86663) (D₂SO₄, 99.5 atom % D)

-

Methanol-d4 (CD₃OD, 99.8 atom % D)

-

Deuterium oxide (D₂O, 99.9 atom % D)

-

Ethyl acetate (B1210297)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Argon or Nitrogen gas

Procedure:

-

Preparation of Deuterated Acidic Solution: In a clean, dry flask, prepare a 20 wt % solution of D₂SO₄ in a 7:3 (v/v) mixture of CD₃OD and D₂O.

-

Reaction Setup: To a solution of DL-Indole-3-lactic acid (1.0 eq) in the prepared 20 wt % D₂SO₄ in CD₃OD/D₂O (0.2 M), add a magnetic stir bar.

-

Deuteration Reaction: Heat the reaction mixture at 90-95 °C under an inert atmosphere (Argon or Nitrogen) for 12-16 hours. Monitor the reaction progress by LC-MS or ¹H NMR to confirm the disappearance of the signals corresponding to the indole ring protons.

-

Work-up: After cooling to room temperature, quench the reaction by carefully adding saturated sodium bicarbonate solution until the pH is neutral.

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Washing: Wash the combined organic layers with brine (2 x 30 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.

-

Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of methanol (B129727) in dichloromethane) to afford the pure this compound.

Characterization:

The final product should be characterized by high-resolution mass spectrometry (HRMS) to confirm the molecular weight and deuterium incorporation, and by ¹H and ¹³C NMR spectroscopy to confirm the structure and the positions of deuteration.

Logical Workflow for Synthesis and Analysis

The overall process from starting material to the final, characterized product follows a logical sequence of steps.

Caption: Workflow for the synthesis and analysis of this compound.

This guide provides a foundational understanding and a practical protocol for the synthesis of this compound. Researchers are advised to adapt and optimize the reaction conditions as necessary based on their specific laboratory settings and available instrumentation. Standard laboratory safety precautions should be followed throughout the experimental procedure.

References

- 1. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DL-Indole-3-lactic Acid-d5 | LGC Standards [lgcstandards.com]

A Technical Guide to Indolelactic Acid-d5: Properties and Applications

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical properties of Indolelactic Acid-d5, a deuterated analog of the tryptophan metabolite, Indolelactic Acid. This document is intended for researchers, scientists, and professionals in drug development who utilize stable isotope-labeled compounds in their studies.

Core Chemical Properties

This compound is a stable isotope-labeled form of Indolelactic Acid, where five hydrogen atoms on the indole (B1671886) ring have been replaced with deuterium. This isotopic labeling makes it an ideal internal standard for quantitative analysis in various analytical techniques.

| Property | Value | Source |

| Chemical Formula | C₁₁H₆D₅NO₃ | [1][2] |

| Molecular Weight | 210.24 g/mol | [1][2] |

| CAS Number | 2470130-19-7 | [1][2] |

| Appearance | White to off-white or light brown to brown solid | [2][3][4] |

| Purity | >95% to 96.88% (HPLC) | [1][3] |

| Isotopic Purity | >95% (>97% in some batches) | [4] |

| Melting Point | Not Determined for deuterated form. (Non-deuterated: 145-146 °C) |

Physicochemical Characteristics

The physicochemical properties of this compound are crucial for its application in experimental settings.

| Property | Details | Source |

| Solubility | Slightly soluble in Chloroform and Methanol (B129727). Soluble in DMSO (100 mg/mL with ultrasonic and warming). | [2][3] |

| Storage and Stability | Long-term storage is recommended at -20°C for up to 6 months. Stock solutions can be stored at -80°C for 6 months or -20°C for 1 month. | [2][3] |

Analytical Characterization

Applications in Research

This compound serves as a valuable tool in analytical and biomedical research, primarily as an internal standard.

Use as an Internal Standard

Deuterated compounds are the gold standard for internal standards in quantitative mass spectrometry-based assays, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[6] Their chemical and physical properties are nearly identical to the analyte of interest, ensuring they co-elute during chromatography and exhibit similar ionization efficiency.[6] This allows for accurate correction of analyte loss during sample preparation and variations in instrument response.[6][7]

The general workflow for using a deuterated internal standard in a quantitative LC-MS/MS analysis is depicted below.

Experimental workflow for using a deuterated internal standard.

Biological Context of Non-Deuterated Indolelactic Acid

Indolelactic acid is a metabolite of the essential amino acid tryptophan, primarily produced by the gut microbiota.[8][9] It has garnered significant interest for its biological activities, particularly its anti-inflammatory properties.[10]

Role in Signaling Pathways

Research has shown that indolelactic acid can activate the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor involved in regulating immune responses.[11] Activation of the AhR signaling pathway is one of the mechanisms by which indolelactic acid exerts its beneficial effects.

Simplified diagram of Indolelactic Acid's role in AhR signaling.

Experimental Protocols

While specific, detailed experimental protocols for the use of this compound are proprietary to the research entities using them, a general protocol for its use as an internal standard in metabolomics studies can be outlined.

Protocol: Quantification of Indolelactic Acid in Biological Samples using this compound as an Internal Standard

-

Preparation of Stock Solutions:

-

Prepare a stock solution of this compound (e.g., 1 mg/mL) in DMSO.

-

Prepare a series of standard solutions of non-deuterated Indolelactic Acid of known concentrations.

-

-

Sample Preparation:

-

Thaw biological samples (e.g., plasma, urine) on ice.

-

To a defined volume of the sample, add a precise amount of the this compound stock solution to achieve a final concentration within the linear range of the assay.

-

Perform protein precipitation by adding a solvent such as methanol or acetonitrile.

-

Vortex and centrifuge the samples to pellet the precipitated proteins.

-

Collect the supernatant for analysis.

-

-

LC-MS/MS Analysis:

-

Inject the prepared sample into an LC-MS/MS system.

-

Separate the analytes using a suitable C18 column with a gradient elution.

-

Detect the parent and daughter ions for both Indolelactic Acid and this compound using multiple reaction monitoring (MRM) in negative ion mode.

-

-

Data Analysis:

-

Integrate the peak areas for both the analyte and the internal standard.

-

Calculate the peak area ratio of Indolelactic Acid to this compound.

-

Construct a calibration curve by plotting the peak area ratios of the standards against their known concentrations.

-

Determine the concentration of Indolelactic Acid in the biological samples by interpolating their peak area ratios from the calibration curve.

-

References

- 1. DL-Indole-3-lactic Acid-d5 | LGC Standards [lgcstandards.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. medchemexpress.com [medchemexpress.com]

- 4. lgcstandards.com [lgcstandards.com]

- 5. DL-INDOLE-3-LACTIC ACID(832-97-3) 1H NMR spectrum [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 8. hmdb.ca [hmdb.ca]

- 9. Indolic Structure Metabolites as Potential Biomarkers of Non-infectious Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. medchemexpress.com [medchemexpress.com]

- 11. researchgate.net [researchgate.net]

The Biological Role of Deuterated Indolelactic Acid: A Technical Guide for Drug Development

Authored for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Indole-3-lactic acid (ILA), a tryptophan metabolite derived from the gut microbiome, is an emerging molecule of interest with significant therapeutic potential, primarily due to its anti-inflammatory, neuro-supportive, and antimicrobial properties. Its mechanism of action is largely mediated through the activation of the Aryl Hydrocarbon Receptor (AhR), a key regulator of immune and inflammatory signaling pathways. The strategic incorporation of deuterium (B1214612) into the ILA structure—creating deuterated indolelactic acid—is a pharmaceutical approach anticipated to enhance its metabolic stability and pharmacokinetic profile. This modification, leveraging the kinetic isotope effect, is expected to prolong the molecule's half-life, thereby enhancing its therapeutic efficacy and potentially reducing dosing frequency. This technical guide provides an in-depth overview of the known biological roles of indolelactic acid, the anticipated benefits of its deuteration, and detailed experimental protocols for its evaluation.

The Principle of Deuteration in Drug Development

Deuteration is the process of replacing one or more hydrogen atoms in a drug molecule with deuterium, a stable, non-radioactive isotope of hydrogen.[1] The key difference between deuterium and hydrogen is the presence of a neutron in the deuterium nucleus, which makes it approximately twice as heavy.[2] This mass difference results in a stronger carbon-deuterium (C-D) bond compared to a carbon-hydrogen (C-H) bond.

The primary advantage of this substitution lies in the kinetic isotope effect .[3] Metabolic enzymes, particularly cytochrome P450 enzymes in the liver, often break down drugs by cleaving C-H bonds. Due to the higher bond energy, the cleavage of a C-D bond occurs at a significantly slower rate.[4] This can lead to several therapeutic advantages:

-

Improved Metabolic Stability: A slower rate of metabolism results in a longer drug half-life.[5][6]

-

Enhanced Drug Exposure: Slower clearance increases the total systemic exposure (Area Under the Curve, AUC) of the drug.

-

Reduced Toxic Metabolites: Deuteration can decrease the formation of potentially harmful or toxic metabolites.[5]

-

Potential for Lower Dosing: A longer duration of action may allow for lower or less frequent dosing, improving patient compliance.[1]

Deutetrabenazine, approved by the FDA for treating chorea associated with Huntington's disease, serves as a prime example of a successful deuterated drug with an improved pharmacokinetic profile over its hydrogenated counterpart.[6]

Biological Role of Indolelactic Acid (ILA)

ILA is a metabolite produced by the bacterial fermentation of tryptophan in the gut, with species like Bifidobacterium and Lactiplantibacillus being notable producers.[7][8] Its biological effects are primarily mediated through the Aryl Hydrocarbon Receptor (AhR).

Anti-Inflammatory and Immunomodulatory Effects

ILA demonstrates significant anti-inflammatory properties, particularly in the context of intestinal inflammation. It has been shown to ameliorate dextran (B179266) sodium sulfate (B86663) (DSS)-induced colitis in animal models.[7] The core mechanism involves the activation of AhR in intestinal epithelial cells. This activation triggers a signaling cascade that leads to the inhibition of pro-inflammatory pathways, including NF-κB and HIF signaling.[9] This, in turn, reduces the production of inflammatory chemokines such as CCL2 and CCL7, decreasing the recruitment of inflammatory macrophages to the site of inflammation.[9] Furthermore, AhR activation by ILA can stimulate the Nrf2 signaling pathway, which is crucial for cellular antioxidant responses.[7][8]

Neurotrophic and Neuroprotective Potential

ILA has been identified as a modulator of neuronal development. Studies have shown that ILA can potentiate nerve growth factor (NGF)-induced neurite outgrowth in PC12 cells.[10] This effect is also mediated by AhR and involves the downstream activation of the Ras/ERK signaling pathway, leading to increased expression of TrkA, ERK1/2, and CREB.[10] These findings suggest a role for gut microbiota-derived ILA in gut-brain axis communication and neuronal health.

Antimicrobial Activity

ILA exhibits direct antibacterial activity against a range of pathogenic bacteria. This contributes to its role in maintaining a healthy gut microbial balance.

Quantitative Data on Indolelactic Acid Activity

The following tables summarize the available quantitative data regarding the biological activity of non-deuterated indolelactic acid.

Table 1: Effective Concentrations of ILA in In Vitro Models

| Biological Effect | Cell Line / Model | Effective Concentration Range | Reference(s) |

| Inhibition of IL-1β-induced IL-8 Secretion | H4, NEC-IEC | 1 µM - 20 µM | [11] |

| Inhibition of LPS/TNF-α-induced Inflammation | RAW Macrophages, Caco-2, HT-29 | 0.1 mM - 10 mM | [12] |

| Activation of AhR and Nrf2 Pathways | Caco-2 Cells | 10 mM | [12] |

| Enhancement of IFIT2 and RSAD2 mRNA Expression | H4 Cells | 5 µM | [12] |

| Potentiation of NGF-induced Neurite Outgrowth | PC12 Cells | 100 nM (most prominent) | [10] |

Table 2: Minimum Inhibitory Concentrations (MIC) of ILA against Pathogenic Bacteria

| Bacterial Strain | MIC (mg/mL) | Reference(s) |

| Staphylococcus warneri | 0.40 | [13] |

| Staphylococcus simulans | 0.40 | [13] |

| Salmonella paratyphi-A | 0.80 | [13] |

| Escherichia coli | 1.6 | [13] |

| Pseudomonas aeruginosa | 3.2 | [13] |

| Listeria monocytogenes | 3.2 | [13] |

Signaling Pathways and Visualizations

The biological effects of ILA are governed by intricate signaling pathways. The diagrams below, generated using DOT language, illustrate these key mechanisms.

ILA-Mediated Anti-Inflammatory Signaling

ILA acts as a ligand for the Aryl Hydrocarbon Receptor (AhR). Upon binding, the ILA-AhR complex translocates to the nucleus, where it dimerizes with ARNT. This complex then binds to Xenobiotic Response Elements (XREs) on the DNA, influencing gene transcription. A key outcome is the inhibition of the pro-inflammatory NF-κB and HIF signaling pathways, leading to reduced expression of inflammatory cytokines and chemokines.

Caption: ILA-mediated activation of the AhR pathway inhibits NF-κB and HIF signaling.

ILA's Role in Neurite Outgrowth

In neuronal cells, ILA-mediated AhR activation enhances NGF signaling. This potentiation occurs through the Ras/ERK pathway, leading to the phosphorylation and activation of transcription factors like CREB, which promote the expression of genes involved in neuronal differentiation and neurite extension.

Caption: ILA potentiates NGF-induced neurite outgrowth via the AhR and Ras/ERK pathways.

Anticipated Role of Deuterated Indolelactic Acid

While direct comparative studies are not yet available, the biological role of deuterated ILA can be predicted based on the established principles of the kinetic isotope effect.

-

Enhanced Pharmacokinetics: The primary C-H bonds susceptible to metabolic oxidation in ILA would be replaced with stronger C-D bonds. This would slow down its degradation by hepatic enzymes, leading to a longer plasma half-life and increased total drug exposure (AUC) compared to its non-deuterated counterpart.

-

Prolonged Pharmacodynamics: A longer half-life would result in more sustained concentrations of the active molecule in the body. This would lead to prolonged engagement and activation of the Aryl Hydrocarbon Receptor . The downstream effects, such as the suppression of NF-κB and the promotion of neurotrophic factors, would be more durable.

-

Improved Therapeutic Efficacy: In chronic conditions like inflammatory bowel disease, sustained anti-inflammatory pressure is crucial. The prolonged action of deuterated ILA could lead to superior efficacy in reducing inflammation and promoting tissue repair compared to an equivalent dose of standard ILA. Similarly, for neurodegenerative applications, sustained stimulation of neurotrophic pathways could be more beneficial.

-

Modified Dosing Regimen: The enhanced pharmacokinetic profile could allow for reduced dosing frequency , potentially moving from a multiple-daily dose to a once-daily regimen, which would significantly improve patient adherence and quality of life.

Experimental Protocols

The following are detailed methodologies for key experiments to assess the biological activity of deuterated indolelactic acid, based on established protocols for its non-deuterated form.

In Vivo Model: DSS-Induced Colitis in Mice

This protocol is designed to evaluate the anti-inflammatory efficacy of deuterated ILA in a chemically-induced model of inflammatory bowel disease.

Caption: Experimental workflow for the DSS-induced colitis model in mice.

Methodology:

-

Animals: Use 8-10 week old C57BL/6 mice, housed under standard conditions.

-

Acclimatization: Allow mice to acclimatize for at least 7 days before the experiment begins.

-

Grouping: Divide mice into groups (n=8-10 per group):

-

Group 1: Healthy Control (no DSS, vehicle gavage)

-

Group 2: DSS Control (DSS + vehicle gavage)

-

Group 3: DSS + Indolelactic Acid (e.g., 20 mg/kg)

-

Group 4: DSS + Deuterated Indolelactic Acid (e.g., 20 mg/kg)

-

-

Treatment: Administer the respective compounds daily via oral gavage starting from Day 1 and continuing until Day 10.

-

Colitis Induction: From Day 3 to Day 10, replace regular drinking water with water containing 3% (w/v) Dextran Sulfate Sodium (DSS).

-

Monitoring: Record body weight, stool consistency, and presence of blood daily to calculate the Disease Activity Index (DAI).

-

Termination and Sample Collection: On Day 11, euthanize the mice. Collect blood via cardiac puncture and harvest the entire colon.

-

Endpoint Analysis:

-

Macroscopic: Measure colon length and weight.

-

Histology: Fix a distal segment of the colon in 10% formalin for H&E staining and histological scoring of inflammation and tissue damage.

-

Biochemical: Homogenize a colon segment to measure Myeloperoxidase (MPO) activity as an indicator of neutrophil infiltration.

-

Molecular: Extract RNA from a colon segment to quantify the expression of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) and chemokines (CCL2) via RT-qPCR.

-

In Vitro Model: Neurite Outgrowth Assay

This protocol assesses the neurotrophic potential of deuterated ILA using the PC12 cell line, which differentiates and extends neurites in response to Nerve Growth Factor (NGF).

Methodology:

-

Cell Culture: Culture PC12 cells in RPMI-1640 medium supplemented with 10% horse serum and 5% fetal bovine serum.

-

Plating: Seed PC12 cells onto collagen-coated 24-well plates at a density of 2 x 10^4 cells/well and allow them to adhere for 24 hours.

-

Serum Starvation: Replace the growth medium with a low-serum medium (e.g., 1% horse serum) for 2-4 hours before treatment.

-

Treatment: Treat the cells with the following conditions:

-

Vehicle Control (low-serum medium)

-

NGF (e.g., 50 ng/mL)

-

ILA (100 nM) + NGF (50 ng/mL)

-

Deuterated ILA (100 nM) + NGF (50 ng/mL)

-

-

Incubation: Incubate the cells for 48-72 hours to allow for neurite extension.

-

Fixation and Staining:

-

Fix the cells with 4% paraformaldehyde in PBS for 20 minutes.

-

Permeabilize with 0.1% Triton X-100 in PBS.

-

Stain for neuronal markers by incubating with a primary antibody against β-III tubulin, followed by a fluorescently-labeled secondary antibody. Counterstain nuclei with DAPI.

-

-

Imaging and Analysis:

-

Acquire images using a high-content imaging system or fluorescence microscope.

-

Quantify neurite outgrowth using automated image analysis software. Key parameters include:

-

Percentage of neurite-bearing cells.

-

Average neurite length per cell.

-

Number of neurite branches per cell.

-

-

Conclusion

Indolelactic acid is a promising, microbiota-derived signaling molecule with well-documented anti-inflammatory and neurotrophic activities mediated primarily through the Aryl Hydrocarbon Receptor. While its deuterated analogue has been used as an analytical standard, its therapeutic potential remains a compelling area for investigation. Based on the robust principles of the kinetic isotope effect, deuterated indolelactic acid is strongly anticipated to exhibit an improved pharmacokinetic profile, characterized by slower metabolism and a longer half-life. This would likely translate to prolonged target engagement and enhanced pharmacodynamic effects, offering a significant therapeutic advantage over its natural counterpart. The experimental frameworks provided herein offer a clear path for the preclinical validation of deuterated indolelactic acid as a next-generation therapeutic for inflammatory and neurological disorders.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Multi-omics analysis reveals Lactobacillus and Indolelactic acid involved in small intestinal adaptation of piglet with short bowel syndrome - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Lactiplantibacillus plantarum-Derived Indole-3-lactic Acid Ameliorates Intestinal Barrier Integrity through the AhR/Nrf2/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. scispace.com [scispace.com]

- 10. Assay for neurite outgrowth quantification. | Semantic Scholar [semanticscholar.org]

- 11. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 12. medchemexpress.com [medchemexpress.com]

- 13. The Effect of Indole-3-Lactic Acid from Lactiplantibacillus plantarum ZJ316 on Human Intestinal Microbiota In Vitro - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biosynthesis of Indolelactic Acid and the Role of its Deuterated Analogue

Introduction: Indole-3-lactic acid (ILA) is a significant metabolite of the essential amino acid tryptophan, produced by a variety of microorganisms, particularly those residing in the gut microbiome, as well as in plants. It is recognized for its role in host-microbial interactions and its anti-inflammatory properties. The deuterated form, indolelactic acid-d5 (ILA-d5), is the stable isotope-labeled analogue of ILA. While the biosynthesis pathway describes the natural formation of ILA, ILA-d5 is primarily synthesized chemically for use as a high-precision internal standard in quantitative analytical methods like mass spectrometry, or as a tracer in metabolic studies. This guide provides a detailed overview of the core ILA biosynthesis pathway, quantitative data, relevant experimental protocols, and the synthesis and application of ILA-d5 for researchers, scientists, and drug development professionals.

Section 1: The Core Biosynthesis Pathway of Indolelactic Acid

The primary and most recognized pathway for the biosynthesis of indolelactic acid is a two-step, tryptophan-dependent process predominantly carried out by various bacterial species, including those from the genera Bifidobacterium, Lactobacillus, and Clostridium.[1][2][3] This pathway is analogous to the initial steps of indole-3-acetic acid (IAA) synthesis in many organisms.[4][5][6]

The pathway proceeds as follows:

-

Transamination of Tryptophan: The process begins with the conversion of L-tryptophan to indole-3-pyruvic acid (IPyA). This reaction is catalyzed by an aromatic amino acid aminotransferase (ArAT).[1][7]

-

Reduction of Indole-3-Pyruvic Acid: Subsequently, indole-3-pyruvic acid is reduced to form indole-3-lactic acid. This step is mediated by an indolelactate dehydrogenase (ILDH) or a similar enzyme with dehydrogenase activity, such as phenyllactate dehydrogenase (fldH).[2][7][8]

Indole-3-pyruvic acid is a relatively unstable intermediate that can be spontaneously converted to indole-3-lactic acid, making ILA a reliable proxy for its presence.[4]

Section 2: Quantitative Data on Indolelactic Acid Production

The production of ILA varies significantly among different bacterial species and strains. Quantitative analysis is crucial for identifying high-producing strains for research or probiotic development.

Table 1: Production of Indolelactic Acid by Lactic Acid Bacteria (LAB) Strains

| Genus | Positive Strains / Total Strains | Concentration Range (ng/mL) | Reference |

|---|---|---|---|

| Lactiplantibacillus | 16 / 29 | 12.22 - 101.86 | [9] |

| Enterococcus | 2 / 29 | Not specified | [9] |

| Weissella | 1 / 17 | Not specified | [9] |

| Pediococcus | 2 / 13 | Not specified | [9] |

| Bifidobacterium | 51 / 51 (Tested Strains) | Not specified (qualitative) |[3] |

Table 2: Enzyme Kinetic Data for Tryptophan Aminotransferase (TAA1) in Arabidopsis thaliana Note: While this data is for a plant enzyme in the related auxin biosynthesis pathway, it provides context for the affinity of aminotransferases for tryptophan and its product, indole-3-pyruvic acid.

| Substrate | Km Value (µM) | Reference |

| L-Tryptophan | 43.6 | [10] |

| Indole-3-Pyruvic Acid (IPyA) | 0.7 | [10] |

Section 3: Synthesis and Application of this compound

Deuterated standards are essential for accurate quantification in mass spectrometry-based metabolomics. ILA-d5 serves as an ideal internal standard for ILA analysis because it has nearly identical chemical and physical properties to the endogenous analyte but is distinguishable by its higher mass.[11]

Chemical Synthesis: The synthesis of deuterated indoles like ILA-d5 is typically achieved through acid-catalyzed hydrogen-deuterium (H-D) exchange. A common method involves treating the parent compound (indolelactic acid) with a strong deuterated acid, such as deuterated sulfuric acid (D₂SO₄), in a deuterated solvent like methanol-d4 (B120146) (CD₃OD) at elevated temperatures.[12][13] This process facilitates the exchange of hydrogen atoms on the indole (B1671886) ring with deuterium (B1214612) atoms from the solvent.

Application Workflow: ILA-d5 is added at a known concentration to a biological sample (e.g., plasma, cell culture supernatant) at the beginning of the sample preparation process. It co-purifies with the endogenous ILA and is analyzed simultaneously by LC-MS/MS. The ratio of the signal from the endogenous ILA to the signal from the ILA-d5 standard allows for precise quantification, correcting for any sample loss during extraction and for variations in instrument response.

Section 4: Experimental Protocols

Protocol 4.1: Quantification of Indolelactic Acid from Bacterial Culture

This protocol provides a general methodology for the extraction and analysis of ILA from a liquid culture of microorganisms, using ILA-d5 as an internal standard.

1. Sample Collection and Preparation:

-

Grow the bacterial strain of interest in a suitable broth medium supplemented with L-tryptophan.

-

Centrifuge the culture to pellet the cells. Collect the supernatant.

-

To 500 µL of supernatant, add a known concentration of this compound (e.g., 1 µM final concentration) to serve as the internal standard.[11]

2. Metabolite Extraction:

-

Perform a protein precipitation step by adding three volumes of a cold organic solvent (e.g., methanol (B129727) or acetonitrile) to the supernatant containing the internal standard.

-

Vortex thoroughly and incubate at -20°C for at least 1 hour to maximize precipitation.

-

Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C.

-

Carefully transfer the resulting supernatant to a new tube and dry it completely using a vacuum concentrator.

3. LC-MS/MS Analysis:

-

Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase (e.g., 95% water, 5% acetonitrile, 0.1% formic acid).

-

Chromatographic Separation:

- Column: Use a C18 reverse-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).

- Mobile Phase A: Water with 0.1% formic acid.

- Mobile Phase B: Acetonitrile with 0.1% formic acid.

- Gradient: Run a suitable gradient to separate the metabolites, for example, from 5% B to 95% B over 10 minutes.

- Flow Rate: 0.3 mL/min.

- Column Temperature: 40°C.

-

Mass Spectrometry Detection:

- Ionization Mode: Use electrospray ionization (ESI) in negative mode.[14]

- Analysis Mode: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode.

- MRM Transitions:

-

ILA: Precursor ion (m/z) 204.07 -> Product ion (m/z) 158.05.[14]

-

ILA-d5: Precursor ion (m/z) 209.10 -> Product ion (m/z) 163.08 (predicted).

- Optimize instrument parameters such as collision energy and declustering potential for maximum signal intensity.

4. Data Analysis:

-

Integrate the peak areas for both the endogenous ILA and the ILA-d5 internal standard.

-

Calculate the ratio of the ILA peak area to the ILA-d5 peak area.

-

Determine the concentration of ILA in the original sample by comparing this ratio to a standard curve prepared with known concentrations of ILA and a fixed concentration of ILA-d5.[14]

References

- 1. Tryptophan Metabolism: A Link Between the Gut Microbiota and Brain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tryptophan metabolism as a target in gut microbiota, ageing and kidney disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Indole-3-lactic acid as a tryptophan metabolite produced by Bifidobacterium spp - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Characterization of indole-3-pyruvic acid pathway-mediated biosynthesis of auxin in Neurospora crassa - PMC [pmc.ncbi.nlm.nih.gov]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthetic Pathways and Functions of Indole-3-Acetic Acid in Microorganisms - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Production of Indole-3-Lactic Acid by Bifidobacterium Strains Isolated fromHuman Infants - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. pnas.org [pnas.org]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Deuteration of Indole Compounds: Synthesis of Deuterated Auxins, Indole-3-acetic Acid-d5 and Indole-3-butyric Acid-d5 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the NMR Spectrum Analysis of Indolelactic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed analysis of the Nuclear Magnetic Resonance (NMR) spectrum of Indolelactic acid-d5. Due to the current unavailability of experimental NMR data for this compound in publicly accessible databases, this document presents a comprehensive prediction of its ¹H and ¹³C NMR spectra. This analysis is based on a thorough review of the NMR data for the non-deuterated analogue, DL-Indole-3-lactic acid, and established principles of NMR spectroscopy concerning isotopic labeling.

Introduction

Indolelactic acid is a metabolite of tryptophan and is of significant interest in various biological studies. The deuterated isotopologue, this compound, serves as a valuable internal standard for quantitative analysis by mass spectrometry and NMR. Understanding its NMR spectrum is crucial for its application in metabolic research and drug development. The deuteration pattern for commercially available this compound is on the indole (B1671886) ring at positions 2, 4, 5, 6, and 7.

Predicted NMR Spectrum of this compound

The introduction of five deuterium (B1214612) atoms on the indole ring will significantly alter the ¹H and ¹³C NMR spectra compared to the non-deuterated compound.

Predicted ¹H NMR Spectrum

The most significant change in the ¹H NMR spectrum will be the disappearance of the signals corresponding to the protons on the indole ring. The protons at positions 2, 4, 5, 6, and 7 will be replaced by deuterium, which is NMR-inactive at proton frequencies. The remaining signals will be those of the lactic acid side chain and the N-H proton of the indole ring.

Predicted ¹³C NMR Spectrum

In the ¹³C NMR spectrum, the carbons directly attached to deuterium (C2, C4, C5, C6, and C7) will exhibit significantly reduced signal intensity due to the loss of the Nuclear Overhauser Effect (NOE) from the attached protons and the coupling to deuterium (a spin-1 nucleus), which will split these signals into multiplets. The chemical shifts of these carbons may also experience a slight upfield shift, known as an isotope shift. The signals for the other carbons in the molecule are expected to remain largely unchanged.

Data Presentation: A Comparative Analysis

To facilitate a clear understanding, the following tables summarize the experimental NMR data for the non-deuterated DL-Indole-3-lactic acid and the predicted data for this compound.

Table 1: ¹H NMR Data Comparison

| Assignment | DL-Indole-3-lactic Acid Chemical Shift (ppm) in DMSO-d6 [1] | Predicted this compound Chemical Shift (ppm) in DMSO-d6 | Predicted Multiplicity |

| H-1 (NH) | 10.8 | ~10.8 | br s |

| H-2 | 7.148 | Signal Absent | - |

| H-4 | 7.543 | Signal Absent | - |

| H-5 | 6.971 | Signal Absent | - |

| H-6 | 7.054 | Signal Absent | - |

| H-7 | 7.332 | Signal Absent | - |

| H-α | 4.231 | ~4.23 | dd |

| H-β | 3.097, 2.955 | ~3.10, ~2.96 | dd |

| OH (α) | ~5.0 (broad) | ~5.0 (broad) | br s |

| COOH | ~12.5 (broad) | ~12.5 (broad) | br s |

Table 2: ¹³C NMR Data Comparison

| Assignment | DL-Indole-3-lactic Acid Chemical Shift (ppm) in D2O [2] | Predicted this compound Chemical Shift (ppm) in D2O | Predicted Multiplicity |

| C-2 | 124.397 | ~124.4 | m (due to C-D coupling) |

| C-3 | 121.584 | ~121.6 | s |

| C-3a | 126.93 | ~126.9 | s |

| C-4 | 114.418 | ~114.4 | m (due to C-D coupling) |

| C-5 | 113.266 | ~113.3 | m (due to C-D coupling) |

| C-6 | 32.795 | ~32.8 | m (due to C-D coupling) |

| C-7 | 129.95 | ~130.0 | m (due to C-D coupling) |

| C-7a | 138.811 | ~138.8 | s |

| C-α | 74.401 | ~74.4 | s |

| C-β | 121.742 | ~121.7 | s |

| COOH | 183.847 | ~183.8 | s |

Experimental Protocols

The following is a standard protocol for acquiring NMR spectra of Indolelactic acid, which would be applicable for both the deuterated and non-deuterated forms.

¹H and ¹³C NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O).

-

Instrumentation: A high-resolution NMR spectrometer operating at a frequency of 400 MHz or higher.

-

¹H NMR Parameters:

-

Number of scans: 16-64

-

Relaxation delay: 1-2 seconds

-

Pulse width: 90°

-

Spectral width: 0-15 ppm

-

-

¹³C NMR Parameters:

-

Number of scans: 1024-4096

-

Relaxation delay: 2-5 seconds

-

Pulse width: 30-45°

-

Spectral width: 0-200 ppm

-

-

Reference: Tetramethylsilane (TMS) or the residual solvent peak.

-

Temperature: 298 K.[2]

Mandatory Visualization

The following diagrams illustrate the molecular structure and the logical workflow for the analysis.

References

Unraveling the Fragmentation Fingerprint: A Technical Guide to the Mass Spectrometry of Indolelactic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the mass spectrometric behavior of Indolelactic acid-d5, a deuterated standard crucial for the accurate quantification of its endogenous counterpart in complex biological matrices. Understanding the fragmentation pattern of this stable isotope-labeled internal standard is paramount for developing robust and reliable bioanalytical methods in drug development and metabolomics research.

Core Data Presentation: Predicted Fragmentation of this compound

The mass spectrometric fragmentation of this compound is predicted based on the well-established fragmentation pathways of related indole-containing molecules, such as indole-3-acetic acid. In positive electrospray ionization (ESI) mode, the molecule is expected to protonate at the nitrogen of the indole (B1671886) ring or the hydroxyl group of the lactic acid side chain. Subsequent collision-induced dissociation (CID) will primarily result in the fragmentation of the side chain. The five deuterium (B1214612) atoms on the indole ring increase the mass of the indole-containing fragments by 5 Da compared to the unlabeled compound.

| Precursor Ion (m/z) | Proposed Fragment Ion | Fragment Structure | Predicted Product Ion (m/z) | Neutral Loss (Da) |

| 211.12 | [M+H]⁺ | Protonated this compound | - | - |

| 211.12 | Skatole-d5 cation | C₉H₃D₅N⁺ | 135.10 | C₂H₄O₃ (76.02) |

| 211.12 | Quinolinium-d5 ion | C₈HD₅N⁺ | 135.10 | CH₃CHO₂ (60.02) + H₂O (18.01) |

| 211.12 | Indole-d5 cation | C₈H₂D₅N⁺ | 122.09 | C₃H₅O₃ (89.04) |

Note: The predicted m/z values are based on monoisotopic masses.

Key Experimental Protocol: LC-MS/MS Analysis

This section outlines a typical experimental protocol for the analysis of this compound using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Sample Preparation (Protein Precipitation)

-

To 100 µL of biological matrix (e.g., plasma, serum, tissue homogenate), add 300 µL of ice-cold methanol (B129727) containing the internal standard (this compound).

-

Vortex the mixture for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C.

-

Transfer the supernatant to a clean microcentrifuge tube and evaporate to dryness under a gentle stream of nitrogen.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

-

Vortex briefly and transfer to an autosampler vial for LC-MS/MS analysis.

2. Liquid Chromatography

-

Column: A reverse-phase C18 column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separation.

-

Mobile Phase A: 0.1% formic acid in water.

-

Mobile Phase B: 0.1% formic acid in acetonitrile.

-

Gradient Elution:

-

0-1 min: 5% B

-

1-8 min: Linear gradient from 5% to 95% B

-

8-10 min: Hold at 95% B

-

10.1-12 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

3. Mass Spectrometry

-

Ionization Mode: Electrospray Ionization (ESI), Positive.

-

Scan Type: Multiple Reaction Monitoring (MRM).

-

Capillary Voltage: 3.5 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Cone Gas Flow: 50 L/hr.

-

Desolvation Gas Flow: 800 L/hr.

-

Collision Gas: Argon.

-

MRM Transitions:

-

This compound: 211.12 → 135.10 (Quantifier), 211.12 → 122.09 (Qualifier).

-

Indolelactic acid (unlabeled): 206.08 → 130.07 (Quantifier), 206.08 → 117.06 (Qualifier).

-

Visualization of Fragmentation Pathway

The following diagram illustrates the predicted fragmentation pathway of protonated this compound.

A Technical Guide to the Physical Characteristics of Indolelactic Acid-d5

Indolelactic acid-d5 is the deuterated form of indolelactic acid, a metabolite of the essential amino acid tryptophan.[1] It is commonly used as an internal standard in quantitative analyses, such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy, due to its isotopic labeling.[1] This guide provides a comprehensive overview of the physical and chemical properties of this compound, along with relevant experimental protocols for its characterization.

Core Physical and Chemical Properties

The fundamental physical and chemical characteristics of this compound are summarized in the table below. This information is crucial for its proper handling, storage, and use in experimental settings.

| Property | Value | Reference |

| CAS Number | 2470130-19-7 | [2][3][4] |

| Molecular Formula | C₁₁H₆D₅NO₃ | [2][3] |

| Molecular Weight | 210.24 g/mol | [2][3][4] |

| Exact Mass | 210.105276943 Da | [4] |

| Appearance | White to off-white or beige solid/powder | [1][3] |

| Purity | ≥95% (typically determined by HPLC) | [2][3] |

| Solubility | Slightly soluble in Chloroform and Methanol | [3] |

| Storage Temperature | Long-term storage at -20°C is recommended | [2][3] |

| IUPAC Name | 2-hydroxy-3-(2,4,5,6,7-pentadeuterio-1H-indol-3-yl)propanoic acid | [4] |

| InChI | InChI=1S/C11H11NO3/c13-10(11(14)15)5-7-6-12-9-4-2-1-3-8(7)9/h1-4,6,10,12-13H,5H2,(H,14,15)/i1D,2D,3D,4D,6D | [2][4] |

| SMILES | O=C(C(CC1=C([2H])NC2=C1C([2H])=C([2H])C([2H])=C2[2H])O)O | [1] |

Experimental Protocols

The characterization of this compound typically involves spectroscopic techniques to confirm its identity and purity.

Identity Confirmation by NMR and Mass Spectrometry

The primary methods for confirming the identity of this compound are Proton Nuclear Magnetic Resonance (¹H NMR) and Mass Spectrometry (MS).[3]

¹H NMR Spectroscopy Protocol:

-

Sample Preparation: Dissolve a small amount of this compound in a suitable deuterated solvent, such as DMSO-d6.

-

Data Acquisition: Acquire the ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Spectral Analysis: Analyze the resulting spectrum. The spectrum is expected to show characteristic peaks for the non-deuterated protons in the molecule. Comparison with the spectrum of the non-deuterated standard (indolelactic acid) will show the absence of signals from the deuterated positions.

Mass Spectrometry Protocol:

-

Sample Introduction: Introduce the sample into the mass spectrometer, typically via direct infusion or after separation by liquid chromatography (LC-MS).

-

Ionization: Ionize the sample using an appropriate technique, such as electrospray ionization (ESI).

-

Mass Analysis: Analyze the mass-to-charge ratio of the resulting ions. The mass spectrum should show a molecular ion peak corresponding to the molecular weight of this compound (approximately 210.24).

Visualizing Experimental Workflows and Metabolic Pathways

The following diagrams illustrate a typical experimental workflow for the characterization of this compound and its metabolic origin.

Caption: Experimental workflow for this compound.

Caption: Simplified metabolic pathway to indolelactic acid.

References

A Technical Guide to the Isotopic Purity of Commercial Indolelactic Acid-d5

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the isotopic purity of commercially available indolelactic acid-d5. It details the importance of assessing isotopic enrichment, outlines the analytical methodologies for its determination, and presents relevant biological context for its application in research.

Introduction: The Importance of Isotopic Purity

Deuterium-labeled compounds, such as this compound, are invaluable tools in drug metabolism and pharmacokinetic (DMPK) studies, serving as internal standards for mass spectrometry-based quantification.[1] The stability of the deuterium (B1214612) labels and the mass shift they impart allow for precise differentiation from the endogenous, unlabeled analyte. However, the utility of these labeled standards is fundamentally dependent on their isotopic purity.

Isotopic purity refers to the extent to which the intended isotope (deuterium, in this case) has replaced the hydrogen atoms at specific positions in the molecule. Incomplete deuteration during synthesis results in a mixture of isotopologues (molecules with different numbers of deuterium atoms), which can interfere with accurate quantification. Therefore, a thorough characterization of the isotopic distribution (e.g., the relative abundance of d0 to d5 species) is a critical quality attribute.

Isotopic Purity of Commercial this compound

Commercially available this compound is typically synthesized to have five deuterium atoms on the indole (B1671886) ring. While suppliers provide data on chemical purity, often greater than 95% as determined by HPLC, detailed information on isotopic purity is not always included in standard documentation like technical data sheets or certificates of analysis.

Researchers should be aware that the stated chemical purity does not reflect the isotopic enrichment. It is crucial to obtain batch-specific isotopic purity data from the supplier or to determine it empirically.

Representative Isotopic Purity Data

The following table illustrates the type of quantitative data that should be sought from a supplier's certificate of analysis for a batch of this compound. This data is essential for correcting quantitative assays for the presence of unlabeled or partially labeled species.

| Isotopologue | Mass Shift | Representative Abundance (%) |

| d0 (unlabeled) | +0 | < 0.1 |

| d1 | +1 | < 0.5 |

| d2 | +2 | < 1.0 |

| d3 | +3 | < 2.0 |

| d4 | +4 | ~ 5.0 |

| d5 (fully labeled) | +5 | > 90.0 |

| Isotopic Enrichment | > 98 atom % D |

Note: The data presented above is illustrative. Actual values will vary by supplier and batch.

Experimental Protocols for Isotopic Purity Determination

The isotopic purity of this compound can be determined using high-resolution mass spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy.[1]

Method 1: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a highly sensitive method for determining the distribution of isotopologues.[2][3]

3.1.1 Sample Preparation

-

Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL using the initial mobile phase composition (e.g., 95:5 water:acetonitrile with 0.1% formic acid).

3.1.2 LC-MS Parameters

-

LC System: A UHPLC system is recommended for good chromatographic separation.

-

Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is suitable.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A linear gradient from 5% to 95% B over several minutes.

-

Flow Rate: 0.3-0.5 mL/min.

-

Injection Volume: 1-5 µL.

-

Mass Spectrometer: A high-resolution mass spectrometer (e.g., Orbitrap or Q-TOF).[2]

-

Ionization Mode: Electrospray ionization (ESI) in positive or negative mode.

-

Scan Mode: Full scan mode with a mass range that includes the unlabeled and all deuterated species (e.g., m/z 200-220).

-

Resolution: Set to >60,000 to resolve isotopic peaks.

3.1.3 Data Analysis

-

Acquire the full scan mass spectrum of the eluting this compound peak.

-

Extract the ion chromatograms for the [M+H]⁺ or [M-H]⁻ ions of each isotopologue (d0 to d5).

-

Integrate the peak areas for each isotopologue.

-

Calculate the relative abundance of each species by dividing its peak area by the total peak area of all isotopologues and multiplying by 100.

Method 2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy can provide information on the location and extent of deuteration.[1] Both ¹H and ²H NMR can be utilized.

3.2.1 Sample Preparation

-

Dissolve 5-10 mg of this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6 or Methanol-d4).

-

Transfer the solution to a clean 5 mm NMR tube.

3.2.2 NMR Parameters

-

Spectrometer: A high-field NMR spectrometer (e.g., 400 MHz or higher).

-

¹H NMR:

-

Acquire a standard proton spectrum. The absence or significant reduction of signals in the aromatic region corresponding to the indole ring confirms deuteration at those positions.

-

The isotopic purity can be estimated by comparing the integral of a residual proton signal on the indole ring to the integral of a non-deuterated proton signal (e.g., the protons on the lactic acid side chain).

-

-

²H NMR:

3.2.3 Data Analysis

-

For ¹H NMR, calculate the percentage of deuteration at a specific position by comparing the integral of the residual proton signal to an internal standard or a fully protonated signal within the molecule.

-

For ²H NMR, the relative integrals of the deuterium signals can confirm the positions of deuteration and their relative levels.

Visualizations

Experimental Workflow for Isotopic Purity Assessment

Caption: Workflow for determining the isotopic purity of this compound.

Signaling Pathway of Indolelactic Acid

Indolelactic acid is a tryptophan metabolite that can act as a ligand for the Aryl Hydrocarbon Receptor (AHR).[6][7][8][9] Activation of the AHR signaling pathway is involved in the regulation of immune responses and intestinal homeostasis.[6]

Caption: Canonical AHR signaling pathway activated by indolelactic acid.

Conclusion

The isotopic purity of this compound is a critical parameter for its effective use as an internal standard in quantitative bioanalysis. While commercial suppliers ensure high chemical purity, researchers must be diligent in obtaining or verifying the isotopic distribution for each batch. The LC-MS and NMR methodologies outlined in this guide provide a robust framework for this essential quality control step, ensuring the accuracy and reliability of experimental data.

References

- 1. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 2. resolvemass.ca [resolvemass.ca]

- 3. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. Determination of isotope abundance for deuterium-labeled compounds by quantitative 1 H NMR + 2 H NMR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Lactobacillus-derived indole-3-lactic acid ameliorates colitis in cesarean-born offspring via activation of aryl hydrocarbon receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

A Technical Guide to the Anti-Inflammatory Properties of Indolelactic Acid

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Indole-3-lactic acid (ILA), a key metabolite of the essential amino acid tryptophan produced by the gut microbiota, is emerging as a significant modulator of host immune responses. This document provides a comprehensive technical overview of the anti-inflammatory properties of ILA. It details the core molecular mechanisms, presents quantitative data from key studies, outlines relevant experimental protocols, and visualizes the critical signaling pathways. The primary mechanism of action for ILA is through the activation of the Aryl Hydrocarbon Receptor (AHR), which subsequently triggers a cascade of anti-inflammatory and cytoprotective downstream effects, including the inhibition of the NF-κB pathway and activation of the Nrf2 pathway. The evidence presented underscores the therapeutic potential of ILA in managing inflammatory conditions, particularly those related to intestinal homeostasis.

Core Mechanism of Action: The Aryl Hydrocarbon Receptor (AHR) Pathway

The anti-inflammatory effects of indolelactic acid are predominantly mediated through its function as a ligand for the Aryl Hydrocarbon Receptor (AHR).[1][2][3][4] AHR is a ligand-activated transcription factor that plays a crucial role in regulating immune responses and maintaining mucosal barrier integrity.[1][4]

Upon binding to ILA in the cytoplasm, the AHR undergoes a conformational change, dissociates from its chaperone proteins, and translocates to the nucleus. In the nucleus, it forms a heterodimer with the AHR Nuclear Translocator (ARNT). This complex then binds to specific DNA sequences known as Xenobiotic Response Elements (XREs) in the promoter regions of target genes, initiating their transcription.[1] A well-established AHR target gene is CYP1A1, the expression of which is often used as a marker of AHR activation.[2][5]

Downstream Signaling and Anti-Inflammatory Effects

Activation of the AHR by ILA initiates a broader signaling cascade that suppresses pro-inflammatory pathways and enhances cellular defense mechanisms.

-

Inhibition of NF-κB Signaling: The nuclear factor-kappa B (NF-κB) pathway is a central regulator of inflammation, driving the expression of pro-inflammatory cytokines like IL-8, IL-6, and TNF-α. AHR activation by ILA has been shown to inhibit the NF-κB pathway, thereby reducing the production of these inflammatory mediators.[1][2][6][7] This suppression is a key component of ILA's anti-inflammatory activity.

-

Activation of the Nrf2 Pathway: AHR activation leads to crosstalk with the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway.[2][6] Nrf2 is a master regulator of the antioxidant response. Its activation induces the expression of a suite of cytoprotective genes, including NAD(P)H dehydrogenase (NQO1), glutathione (B108866) reductase 2 (GPX2), and superoxide (B77818) dismutase 2 (SOD2), which protect cells from oxidative stress—a common feature of chronic inflammation.[2][8]

-

Modulation of HIF and Glycolysis: In the context of intestinal inflammation, ILA has been found to downregulate Hypoxia-Inducible Factor (HIF) signaling and glycolysis in epithelial cells.[1] This action reduces the production of chemokines like CCL2 and CCL7, which are responsible for recruiting inflammatory macrophages to the site of inflammation.[1]

References

- 1. pnas.org [pnas.org]

- 2. Indole-3-lactic acid associated with Bifidobacterium-dominated microbiota significantly decreases inflammation in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Microbiota-derived indoles alleviate intestinal inflammation and modulate microbiome by microbial cross-feeding - PMC [pmc.ncbi.nlm.nih.gov]

- 5. d-nb.info [d-nb.info]

- 6. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Lactiplantibacillus plantarum-Derived Indole-3-lactic Acid Ameliorates Intestinal Barrier Integrity through the AhR/Nrf2/NF-κB Axis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

CAS number and molecular formula of indolelactic acid-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides essential information on the deuterated form of indolelactic acid, Indolelactic acid-d5. This stable isotope-labeled compound is a critical tool in various research applications, particularly in mass spectrometry-based quantitative analysis.

Physicochemical Properties

This compound is the deuterium-labeled analog of indolelactic acid, a metabolite of tryptophan. The incorporation of five deuterium (B1214612) atoms results in a higher molecular weight, making it an ideal internal standard for liquid chromatography-mass spectrometry (LC-MS) and gas chromatography-mass spectrometry (GC-MS) assays.

Table 1: Key Properties of this compound

| Property | Value | Citations |

| CAS Number | 2470130-19-7 | [1][2][3][4] |

| Molecular Formula | C₁₁H₆D₅NO₃ | [1][2][3][4] |

| Molecular Weight | 210.24 g/mol | [1][2][4][5] |

| Appearance | White to off-white solid | [1][2] |

| Purity | ≥95% | [2] |

| Unlabeled CAS | 1821-52-9 | [1][2][3] |

Applications in Research

Deuterated standards like this compound are indispensable in pharmacokinetic and metabolic studies. The deuterium substitution offers a distinct mass shift without significantly altering the chemical properties of the molecule, allowing for precise quantification of the unlabeled endogenous compound in complex biological matrices.[1] It serves as a reliable internal standard for the accurate measurement of indolelactic acid levels.[6]

Experimental Workflow: Quantitative Analysis using LC-MS

The following diagram illustrates a typical workflow for the quantification of endogenous indolelactic acid in a biological sample using this compound as an internal standard.

Caption: A generalized workflow for quantitative analysis using a stable isotope-labeled internal standard.

Signaling Pathway Context: Tryptophan Metabolism

Indolelactic acid is a product of tryptophan metabolism. Understanding its position in this pathway is crucial for interpreting its biological significance.

Caption: Simplified metabolic pathway showing the formation of indolelactic acid from tryptophan.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. cdn.usbio.net [cdn.usbio.net]

- 3. DL-Indole-3-lactic Acid-d5 | LGC Standards [lgcstandards.com]

- 4. DL-Indole-3-lactic Acid-d5 | LGC Standards [lgcstandards.com]

- 5. DL-Indole-3-lactic Acid-d5 | C11H11NO3 | CID 139025994 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. medchemexpress.com [medchemexpress.com]

Methodological & Application

Application Note: Quantitative Analysis of Indolelactic Acid-d5 by LC-MS/MS

References

- 1. Indole-3-lactic acid, a metabolite of tryptophan, secreted by Bifidobacterium longum subspecies infantis is anti-inflammatory in the immature intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Indole-3-Lactic Acid, a Tryptophan Metabolite of Lactiplantibacillus plantarum DPUL-S164, Improved Intestinal Barrier Damage by Activating AhR and Nrf2 Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Indole-3-lactic acid derived from tryptophan metabolism alleviates the sFlt-1-induced preeclampsia-like phenotype via the activation of aryl hydrocarbon receptor - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Indole lactic acid derived from Akkermansia muciniphila activates the aryl hydrocarbon receptor to inhibit ferroptosis in ischemic stroke - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

Application Note: Quantification of Tryptophan Metabolites in Human Plasma and Urine using Indolelactic acid-d5 by LC-MS/MS

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note presents a robust and sensitive liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the simultaneous quantification of key tryptophan metabolites from the kynurenine (B1673888), serotonin (B10506), and indole (B1671886) pathways in human plasma and urine. Tryptophan metabolism is implicated in a wide array of physiological and pathological processes, making the accurate measurement of these metabolites crucial for research in fields such as neuroscience, immunology, and drug development. This method utilizes Indolelactic acid-d5 as an internal standard for reliable quantification. The protocol employs a straightforward protein precipitation for sample preparation, followed by reversed-phase chromatographic separation and detection using a triple quadrupole mass spectrometer operating in multiple reaction monitoring (MRM) mode. This comprehensive approach provides a valuable tool for researchers to investigate the complex roles of tryptophan metabolites in health and disease.

Introduction

Tryptophan, an essential amino acid, is a precursor to a multitude of bioactive molecules that are critical for maintaining homeostasis. It is metabolized through three primary routes: the kynurenine pathway, the serotonin pathway, and the indole pathway, which is largely mediated by the gut microbiota.[1][2] Dysregulation of these pathways has been associated with a variety of conditions, including neurodegenerative diseases, psychiatric disorders, cancer, and inflammatory bowel disease.[2] Consequently, the ability to accurately quantify tryptophan and its metabolites is of significant interest to researchers, scientists, and drug development professionals.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as the preferred analytical technique for this purpose due to its high sensitivity, selectivity, and throughput.[2][3] A critical component of a reliable LC-MS/MS quantification method is the use of a suitable internal standard to correct for variations in sample preparation and instrument response. This compound, a deuterated analog of the tryptophan metabolite indolelactic acid, serves as an excellent internal standard for the analysis of tryptophan metabolites due to its structural similarity and co-elution with many of the target analytes.[4]

This application note provides a detailed protocol for the simultaneous quantification of a panel of tryptophan metabolites in human plasma and urine using this compound as the internal standard.

Tryptophan Metabolism Overview

Tryptophan is metabolized through three major pathways, each producing a unique set of bioactive compounds:

-

Kynurenine Pathway: This is the primary route of tryptophan degradation, accounting for over 95% of its metabolism.[2] It generates several neuroactive and immunomodulatory molecules, including kynurenine, kynurenic acid, and quinolinic acid.

-

Serotonin Pathway: This pathway leads to the synthesis of the neurotransmitter serotonin and the hormone melatonin, which are crucial for regulating mood, sleep, and circadian rhythms.[2]

-

Indole Pathway: Gut microbiota metabolize tryptophan to produce a variety of indolic compounds, such as indole, indoleacetic acid, and indolelactic acid. These molecules can influence host physiology, including immune responses and gut-brain axis communication.[1][5]

Experimental Protocols

Materials and Reagents

-

Tryptophan and its metabolites standards (e.g., Kynurenine, Kynurenic Acid, Serotonin, Indole-3-acetic acid, etc.)

-

This compound (Internal Standard)

-

LC-MS grade acetonitrile (B52724), methanol (B129727), and water

-

Formic acid

-

Human plasma and urine (control)

-

Microcentrifuge tubes

-

Autosampler vials

Standard Solution Preparation

-

Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of each tryptophan metabolite and this compound in methanol.

-

Intermediate Stock Solution Mixture: Combine the primary stock solutions of the tryptophan metabolites to create a mixed intermediate stock solution.

-

Working Standard Solutions: Serially dilute the intermediate stock solution mixture with 50:50 methanol/water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the this compound primary stock solution with methanol to a final concentration of 1 µg/mL.

Sample Preparation

-

Thaw plasma samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of plasma, calibrator, or quality control sample.

-

Add 10 µL of the this compound internal standard working solution.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.[2]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 13,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

-

Thaw urine samples on ice and centrifuge at 2,000 x g for 5 minutes to pellet any precipitate.[2]

-

Dilute the urine sample 1:10 with ultrapure water.[2]

-

To 50 µL of the diluted urine, add 10 µL of the internal standard working solution.[2]

-

Add 440 µL of ice-cold acetonitrile.[2]

-

Vortex for 1 minute and centrifuge at 13,000 x g for 10 minutes at 4°C.[2]

-

Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Conditions

| Parameter | Setting |

| LC System | UPLC System |

| Column | C18 Column (e.g., Atlantis T3 C18, 2.1 x 100 mm, 3 µm)[6] |

| Mobile Phase A | 5 mmol/L ammonium acetate in water[6] |

| Mobile Phase B | Methanol[6] |

| Gradient | A linear gradient from 5% to 95% B over 8 minutes, followed by a 2-minute hold at 95% B and a 3-minute re-equilibration at 5% B. |

| Flow Rate | 0.25 mL/min[6] |

| Injection Volume | 10 µL[6] |

| Column Temperature | 40 °C |

| MS System | Triple Quadrupole Mass Spectrometer |

| Ionization Mode | Electrospray Ionization (ESI), Positive and Negative |

| Scan Type | Multiple Reaction Monitoring (MRM) |

MRM Transitions

The following table summarizes the MRM transitions for the target tryptophan metabolites and the internal standard. These transitions should be optimized for the specific mass spectrometer being used.

| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Polarity |

| Tryptophan | 205.1 | 188.1 | Positive |

| Kynurenine | 209.1 | 192.1 | Positive |

| Kynurenic Acid | 190.0 | 144.0 | Positive |

| Anthranilic Acid | 138.1 | 92.1 | Positive |

| 3-Hydroxykynurenine | 225.1 | 208.1 | Positive |

| Xanthurenic Acid | 206.0 | 178.0 | Positive |

| Serotonin | 177.1 | 160.1 | Positive |

| 5-Hydroxyindoleacetic Acid | 192.1 | 146.1 | Positive |

| Indole-3-acetic acid | 176.1 | 130.1 | Positive |

| Indolelactic acid | 206.1 | 130.1 | Positive |

| Indoxyl Sulfate | 212.0 | 132.0 | Negative |

| This compound (IS) | 211.1 | 135.1 | Positive |

Quantitative Data Summary

The following table presents the typical linear ranges and limits of quantification (LOQ) for the tryptophan metabolites using this method. These values may vary depending on the specific instrumentation and matrix used.

| Analyte | Linear Range (µM) | LOQ (nM) |

| Tryptophan | 0.1 - 500[6] | 100 |

| Kynurenine | 0.04 - 40[6] | 40 |

| Kynurenic Acid | 0.002 - 20[6] | 2 |

| Anthranilic Acid | 0.01 - 10[6] | 10 |

| Xanthurenic Acid | 0.001 - 10[6] | 1 |

| Indoxyl Sulfate | 0.1 - 500[6] | 100 |

| Indole-3-acetic acid | 0.01 - 10 | 10 |

Conclusion

The LC-MS/MS method detailed in this application note provides a reliable and sensitive tool for the simultaneous quantification of a broad range of tryptophan metabolites in human plasma and urine. The use of this compound as an internal standard ensures high accuracy and precision. The simple sample preparation protocol and rapid chromatographic separation make this method well-suited for high-throughput analysis in both clinical research and drug development settings. This comprehensive approach will facilitate a deeper understanding of the intricate role of tryptophan metabolism in various physiological and pathological states.

References

- 1. mdpi.com [mdpi.com]

- 2. benchchem.com [benchchem.com]

- 3. LC-MS/MS-based quantification of tryptophan metabolites and neurotransmitters in the serum and brain of mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. "Quantification of Tryptophan, Indole, and Indoxyl Sulfate in Urine Usi" by Serena Baird, C. Clinton Frazee III et al. [scholarlyexchange.childrensmercy.org]

- 6. A mass spectrometric method for quantification of tryptophan-derived uremic solutes in human serum - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols: Indolelactic Acid-d5 as an Internal Standard in Metabolomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

Indolelactic acid (ILA) is a key metabolite in the tryptophan metabolic pathway, primarily produced by gut microbiota. Its role in host-microbe interactions and various physiological and pathological processes has garnered significant interest. Accurate and precise quantification of ILA in biological matrices is crucial for understanding its biological function and for biomarker discovery. Stable isotope-labeled internal standards are the gold standard for quantitative mass spectrometry, correcting for variability in sample preparation and analysis. This document provides detailed application notes and protocols for the use of Indolelactic acid-d5 (ILA-d5) as an internal standard for the accurate quantification of ILA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Tryptophan Metabolism: Indole Pathway

The following diagram illustrates the metabolic pathway of tryptophan, highlighting the formation of indolelactic acid.

Experimental Protocols

Sample Preparation: Protein Precipitation

This protocol is suitable for the extraction of indolelactic acid from plasma or serum samples.

Materials:

-

Human plasma/serum samples

-

This compound (ILA-d5) internal standard stock solution (e.g., 1 µg/mL in methanol)

-

Ice-cold acetonitrile (B52724) (ACN)

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge

Procedure:

-

Thaw plasma/serum samples on ice.

-

To a 1.5 mL microcentrifuge tube, add 100 µL of the plasma/serum sample.

-

Spike the sample with 10 µL of the ILA-d5 internal standard working solution to achieve a final concentration of approximately 100 ng/mL.

-

Add 300 µL of ice-cold acetonitrile to precipitate proteins.

-

Vortex the mixture vigorously for 1 minute.

-

Centrifuge the samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

-

Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis

The following are typical starting conditions for the analysis of indolelactic acid. Method optimization is recommended.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) system

-

Tandem Mass Spectrometer (e.g., Triple Quadrupole)

LC Conditions:

| Parameter | Value |

|---|---|

| Column | C18 reversed-phase column (e.g., 100 x 2.1 mm, 1.8 µm) |

| Mobile Phase A | 0.1% formic acid in water |

| Mobile Phase B | 0.1% formic acid in acetonitrile |

| Flow Rate | 0.4 mL/min |

| Injection Volume | 5 µL |

| Column Temp. | 40°C |

| Gradient | 5% B to 95% B over 5 minutes, hold for 2 minutes, then return to initial conditions |

MS/MS Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Scan Type: Multiple Reaction Monitoring (MRM)

MRM Transitions (Predicted): Note: These are predicted transitions based on the structure of indolelactic acid and data from similar compounds. Optimization is required.

| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |

| Indolelactic Acid | 206.1 | 130.1 | 15 |

| This compound | 211.1 | 135.1 | 15 |

Quantitative Data

Calibration Curve

A calibration curve should be prepared in the same biological matrix as the samples (e.g., charcoal-stripped plasma) to account for matrix effects.

Preparation of Calibration Standards:

-

Prepare a stock solution of indolelactic acid (e.g., 1 mg/mL in methanol).

-

Perform serial dilutions to create working standards with a range of concentrations.

-

Spike 100 µL of the blank matrix with the working standards to achieve the final calibration concentrations.

-

Add the internal standard (ILA-d5) to each calibration standard at a constant concentration.

-

Process the calibration standards using the same sample preparation protocol as the unknown samples.

Example Calibration Curve Data: